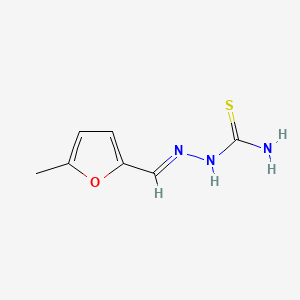

Hydrazinecarbothioamide, 2-((5-methyl-2-furanyl)methylene)-

Description

Introduction to Thiosemicarbazone Derivatives in Contemporary Research

Thiosemicarbazones represent a class of Schiff base ligands characterized by a thioamide (–NH–C(=S)–NH–) backbone. Their ability to coordinate transition metals via nitrogen and sulfur donor atoms has spurred extensive research into their applications in catalysis, materials science, and medicinal chemistry. The structural flexibility of thiosemicarbazones allows for tailored modifications at the imine carbon and terminal nitrogen, enabling precise control over ligand geometry and electronic properties.

Role of Hydrazinecarbothioamide Derivatives in Coordination Chemistry

Hydrazinecarbothioamide derivatives, a subclass of thiosemicarbazones, are distinguished by their –NH–C(=S)–NH–NH₂ moiety. These ligands exhibit diverse coordination modes, often acting as bidentate or tridentate donors depending on substituent groups. For example, copper(II) complexes of hydrazinecarbothioamides demonstrate enhanced antitumor activity due to their ability to induce DNA damage and cell cycle arrest in cancer cells. Structural studies reveal that such ligands coordinate metal ions through the thiolate sulfur and azomethine nitrogen atoms, forming stable five-membered chelate rings.

The synthesis of these derivatives typically involves condensing thiosemicarbazides with carbonyl compounds. For instance, 2-((5-methyl-2-furanyl)methylene)-hydrazinecarbothioamide is synthesized via refluxing 5-methylfuran-2-carbaldehyde with thiosemicarbazide in ethanol, yielding a Schiff base with a planar conformation ideal for metal coordination. X-ray crystallography of analogous compounds confirms the formation of distorted square-planar or octahedral geometries when bound to metals like copper(II) or nickel(II).

Table 1: Coordination Behavior of Select Hydrazinecarbothioamide Derivatives

Significance of 5-Methylfuran Substituents in Ligand Design

The 5-methylfuran group in 2-((5-methyl-2-furanyl)methylene)-hydrazinecarbothioamide imparts distinct electronic and steric effects critical for ligand performance. The furan ring, an electron-rich heterocycle, enhances π-backbonding interactions with metal centers, stabilizing complexes and modulating redox potentials. The methyl group at the 5-position further increases ligand hydrophobicity, improving membrane permeability in biological applications.

Comparative studies of furan-substituted ligands demonstrate that the methyl group fine-tunes steric bulk without compromising planarity, ensuring optimal metal-ligand orbital overlap. For instance, in molybdenum cluster complexes, furan-containing thiosemicarbazones adopt unusual coordination modes, with the azomethine nitrogen participating in bonding—a behavior not observed in phenyl-substituted analogues. This adaptability underscores the 5-methylfuran group’s utility in designing ligands for specialized coordination environments.

Spectroscopic analyses, including FTIR and NMR, corroborate the ligand’s ability to stabilize metal complexes through synergistic N,S-chelation. Density functional theory (DFT) calculations further predict that the 5-methylfuran substituent lowers the energy barrier for metal-ligand charge transfer, enhancing catalytic and photocatalytic efficiencies.

Properties

IUPAC Name |

[(E)-(5-methylfuran-2-yl)methylideneamino]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3OS/c1-5-2-3-6(11-5)4-9-10-7(8)12/h2-4H,1H3,(H3,8,10,12)/b9-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQJRLTWHBACGOZ-RUDMXATFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=NNC(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)/C=N/NC(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6823-95-6 | |

| Record name | 5-Methylfurfural thiosemicarbazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006823956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

The synthesis of Hydrazinecarbothioamide, 2-((5-methyl-2-furanyl)methylene)- involves the reaction of hydrazinecarbothioamides with 2-(bis(methylthio)methylene)malononitrile and ethyl 2-cyano-3,3-bis(methylthio)acrylate . The reaction conditions typically include gentle heating and the use of solvents such as ethanol and triethylamine. The structure of the obtained products is characterized using various spectral techniques, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) .

Chemical Reactions Analysis

Hydrazinecarbothioamide, 2-((5-methyl-2-furanyl)methylene)- undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various heterocyclic rings such as 1,3,4-thiadiazoles and 1,3,4-thiadiazepines.

Reduction: Reduction reactions can lead to the formation of different derivatives, depending on the reagents and conditions used.

Substitution: Substitution reactions with electrophilic reagents can produce a variety of substituted products.

Common reagents used in these reactions include 2-(bis(methylthio)methylene)malononitrile, ethyl 2-cyano-3,3-bis(methylthio)acrylate, and various electrophilic compounds . The major products formed from these reactions include heterocyclic compounds with potential biological activities .

Scientific Research Applications

Hydrazinecarbothioamide, 2-((5-methyl-2-furanyl)methylene)- has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.

Medicine: It is being investigated for its potential therapeutic properties.

Industry: The compound is used in the production of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Hydrazinecarbothioamide, 2-((5-methyl-2-furanyl)methylene)- involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, reacting with electrophilic sites on other molecules to form new chemical bonds . This reactivity is attributed to the presence of multiple functional groups in the compound, which can participate in different types of chemical reactions .

Comparison with Similar Compounds

Key Structural Differences :

- Backbone Variation : PNU-74654 replaces the thiosemicarbazone sulfur with an oxygen, altering metal-binding capacity .

Heterocyclic Thiosemicarbazones

- (E)-2-((1H-Indol-3-yl)methylene)hydrazinecarbothioamide (13p) : An indole-based analog with demonstrated cytotoxicity, emphasizing the impact of aromatic heterocycles on bioactivity .

- 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide : Incorporates a benzimidazole-thioether group, enhancing π-π stacking interactions in DNA binding .

Comparative Reactivity :

- Indole and benzimidazole derivatives exhibit stronger intermolecular interactions due to planar aromatic systems, whereas furan-based compounds may prioritize steric accessibility .

Metal Complexation Behavior

- (E)-2-((4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)methylene)hydrazinecarbothioamide : Forms stable complexes with Cd(II), Cu(II), and other metals, indicating the thiosemicarbazone’s role as a versatile ligand .

- (E)-2-((1H-Pyrrol-2-yl)methylene)hydrazinecarbothioamide : Used in Cu(II) ion-selective sensors, showcasing applications in environmental monitoring .

Metal-Binding Efficiency: The 5-methyl-2-furyl group may reduce metal coordination compared to electron-rich substituents (e.g., hydroxyl or methoxy groups) due to weaker donor capacity .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Biological Activity

Hydrazinecarbothioamide, specifically the derivative 2-((5-methyl-2-furanyl)methylene)-, has garnered attention in recent years due to its diverse biological activities. This compound is part of a larger class of hydrazones, which are known for their potential therapeutic applications, including anticancer, antimicrobial, and antiviral properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies.

Chemical Structure and Synthesis

The compound 2-((5-methyl-2-furanyl)methylene)-hydrazinecarbothioamide can be synthesized through the reaction of hydrazine derivatives with furanyl aldehydes. The mechanochemical synthesis method has been employed to create a series of hydrazones, including those with furanyl groups, which are recognized for their biological activities . The general structure can be represented as follows:

Where is derived from the furan moiety and is typically an alkyl or aryl group.

Anticancer Properties

Research indicates that hydrazone derivatives exhibit significant anticancer activity. For instance, a study reported that compounds similar to 2-((5-methyl-2-furanyl)methylene)- showed promising results against various cancer cell lines. The IC50 values for these compounds were notably lower than those of established chemotherapeutics like 5-fluorouracil .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 2-((5-methyl-2-furanyl)methylene)-hydrazinecarbothioamide | MCF-7 (Breast Cancer) | 4.7 |

| 2-((5-methyl-2-furanyl)methylene)-hydrazinecarbothioamide | MDA-MB-231 (Breast Cancer) | 9.3 |

| Control (5-Fluorouracil) | MCF-7 | 4.8 |

| Control (5-Fluorouracil) | MDA-MB-231 | 9.6 |

These findings suggest that the compound not only inhibits cancer cell proliferation but may also induce apoptosis in cancer cells, as indicated by cellular assays .

Antimicrobial Activity

The antimicrobial properties of hydrazinecarbothioamide derivatives have also been highlighted in various studies. These compounds have shown efficacy against a range of bacterial strains and fungi. Specifically, derivatives containing the furan moiety have been linked to enhanced antimicrobial activity due to their ability to interact with microbial cell membranes and inhibit essential enzymatic functions .

Antiviral Activity

Recent investigations have identified certain hydrazone derivatives as potential inhibitors of viral proteases, including those associated with SARS-CoV-2. The compound 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide was demonstrated to inhibit the main protease (Mpro) of SARS-CoV-2 with low cytotoxicity in Vero and MDCK cells, indicating its potential as a therapeutic agent against COVID-19 .

Case Studies and Research Findings

- Study on Anticancer Activity : A comprehensive study evaluated various hydrazone derivatives for their anticancer properties using the MTT assay on MCF-7 and MDA-MB-231 cell lines. The results confirmed that the furan-substituted hydrazones exhibited superior cytotoxicity compared to traditional chemotherapeutics.

- Mechanochemical Synthesis : A series of hydrazones were synthesized via mechanochemical methods, demonstrating that these methods can produce compounds with significant biological activities efficiently .

- Antiviral Screening : In vitro studies on SARS-CoV-2 inhibitors revealed that certain hydrazone derivatives displayed promising antiviral activity without significant cytotoxic effects, suggesting their potential utility in treating viral infections .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing hydrazinecarbothioamide derivatives, such as 2-((5-methyl-2-furanyl)methylene)-hydrazinecarbothioamide?

- Methodological Answer : These compounds are typically synthesized via condensation reactions. For example:

- Step 1 : React thiosemicarbazide with an aldehyde (e.g., 5-methyl-2-furaldehyde) in ethanol under reflux with catalytic acetic acid to form the thiosemicarbazone intermediate .

- Step 2 : Cyclize the intermediate with α-halocarbonyl compounds (e.g., phenacyl bromides) using the Hantzsch protocol to yield the final thiazole derivatives .

- Key Conditions : Reaction times (4–8 h), solvent selection (ethanol, isopropanol), and temperature control (reflux or ice-bath for sensitive intermediates) are critical for yield optimization .

Q. How is the structural characterization of this compound performed?

- Methodological Answer :

- X-ray Crystallography : Single-crystal diffraction (using SHELX software) resolves bond lengths, angles, and conformational isomerism (e.g., axial vs. equatorial isomers in hydrazinecarbothioamide derivatives) .

- Spectroscopy :

- 1H/13C NMR : Assigns proton environments (e.g., imine protons at δ 12.8 ppm) and confirms tautomerism .

- FT-IR : Identifies N–H (3100–3300 cm⁻¹), C=S (1250–1300 cm⁻¹), and C=N (1600–1650 cm⁻¹) stretches .

- Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ peaks) .

Q. What computational tools are used to predict electronic properties?

- Methodological Answer :

- DFT Calculations : Gaussian or similar software calculates HOMO-LUMO gaps, molecular electrostatic potential (MEP), and Fukui indices to predict reactivity and corrosion inhibition efficiency .

- Molecular Docking : AutoDock Vina assesses binding affinities to biological targets (e.g., DNA or enzymes) .

Advanced Research Questions

Q. How do metal coordination complexes of this compound enhance biological activity?

- Methodological Answer :

- Synthesis : React the ligand with transition metal salts (e.g., CuCl₂, Ni(NO₃)₂) in ethanol/water mixtures. Isolate complexes via precipitation and characterize using molar conductance and magnetic susceptibility .

- Activity Studies :

- DNA Interaction : UV-Vis titration and ethidium bromide displacement assays quantify binding constants (Kb ~ 10⁴ M⁻¹) .

- Antioxidant Assays : DPPH radical scavenging (IC₅₀ values) and SOD-like activity measurements correlate with metal ion redox properties .

Q. What experimental and theoretical approaches resolve contradictions in corrosion inhibition data?

- Methodological Answer :

- Electrochemical Tests : Potentiodynamic polarization (Tafel plots) and electrochemical impedance spectroscopy (EIS) measure inhibition efficiency (%) in acidic media .

- Surface Analysis : SEM/EDX confirms inhibitor adsorption on mild steel surfaces .

- MD Simulations : LAMMPS or Materials Studio models adsorption energies and interfacial interactions to reconcile discrepancies between experimental and theoretical results .

Q. How are tautomeric forms and conformational isomers identified in solution?

- Methodological Answer :

- Dynamic NMR : Variable-temperature 1H NMR tracks coalescence of signals (e.g., axial/equatorial isomer interconversion) .

- DFT Energy Comparisons : Calculate relative stabilities of tautomers (e.g., thione vs. thiol forms) to predict dominant species in solution .

Q. What strategies optimize the compound’s solubility for biological assays?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.